Barium metaborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

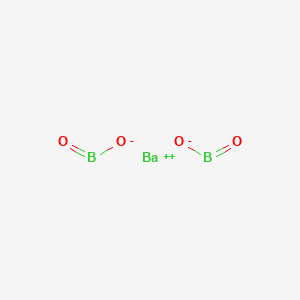

Barium metaborate (BaB₂O₄) is an inorganic compound that exists in two primary crystalline phases: the low-temperature α-phase and the high-temperature β-phase (β-BBO) . The α-phase is metastable and transforms irreversibly to β-BBO above 925°C . It is widely recognized for its nonlinear optical (NLO) properties, particularly β-BBO, which exhibits a high second-harmonic generation (SHG) coefficient (~5× that of potassium dihydrogen phosphate, KDP) and a broad transparency range (190–3500 nm) . These characteristics make it indispensable in ultrafast laser systems, optical parametric oscillators, and UV frequency conversion .

This compound also serves as a flame retardant in polymer composites, where it decomposes endothermically to release non-combustible gases, enhancing thermal stability and char formation . Its mechanical and hydrophobic properties improve when incorporated into thermoplastic polyurethane (TPU), though excessive loading (>7 wt%) causes agglomeration and reduced tensile strength .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Barium metaborate can be synthesized through several methods, including:

Ultrasound-assisted precipitation: This method involves using different borate solutions such as borax, boric acid, and sodium metaborate. The reaction is carried out using an ultrasonic immersion horn probe, which helps achieve high yields.

Precipitation from aqueous solutions: This involves adding barium chloride dihydrate to borate solutions in the presence of sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves the precipitation method, followed by dehydration. The dehydration process occurs in the temperature range of 100–200°C, with the removal of hydroxyl ions at higher temperatures. The dehydration of tetrahydrate begins at 70°C and is finalized at 140°C, while the dehydration of pentahydrate occurs in the temperature range of 50–450°C .

Análisis De Reacciones Químicas

Thermal Decomposition and Phase Transitions

Barium metaborate undergoes significant thermal transformations, influenced by temperature and pressure:

Mechanistic Insights :

-

γ-BaB₂O₄, synthesized under high pressure, exhibits a unique monoclinic structure with B–O–B–O ring vibrations at 853 cm⁻¹ (Raman) .

-

Thermal stability in polymer composites (e.g., TPU) is enhanced, with char residue increasing proportionally to this compound content .

Hydrolysis and Dissociation

In aqueous environments, this compound dissociates depending on pH:

BaB2O4+H2O→Ba2++2B OH 3+OH−

Key Data :

-

At pH 8.2–9.9, dissociation exceeds 50%, releasing boric acid (B(OH)₃) and barium ions .

-

Stoichiometric ratio of boric acid to this compound is 2:1 under alkaline conditions .

Environmental Impact :

Oxidation and Reduction Reactions

This compound participates in redox processes with common reagents:

Industrial Relevance :

-

Acts as a flame retardant by releasing non-combustible gases (e.g., CO₂, H₂O) during thermal decomposition .

Substitution Reactions

This compound reacts with metal salts to form substituted metaborates:

BaB2O4+MCl2→MB2O4+BaCl2(M Ca Mg etc )

Experimental Evidence :

-

Substitution with Ca²⁰ yields calcium metaborate, used in corrosion-resistant coatings .

-

Ionic radius compatibility dictates reaction feasibility (e.g., Na⁺ substitution is limited due to size mismatch) .

Acid-Base Reactions

This compound reacts with acids to produce boric acid and barium salts:

BaB2O4+2HCl→BaCl2+2B OH 3

Applications :

Role in Polymer Composites

This compound enhances material properties through chemical interactions:

SEM Analysis :

Aplicaciones Científicas De Investigación

Materials Science

Thermal Stability and Mechanical Properties

Barium metaborate has been incorporated into thermoplastic polyurethane (TPU) composites to enhance their thermal stability and mechanical properties. Research indicates that the addition of this compound significantly improves the glass transition temperature (Tg) and thermal stability of TPU composites. For instance, a study reported that as the this compound content increased, the char yield in thermogravimetric analysis (TGA) also increased, demonstrating its potential as a fire retardant filler in polymer materials .

| Composition | Char Yield (%) | Tg Range (°C) |

|---|---|---|

| Pure TPU | 1.7 | 15 - 35 |

| TPU + 5% BaB₂O₄ | 5.0 | 20 - 35 |

| TPU + 10% BaB₂O₄ | 15.6 | 25 - 35 |

| TPU + 15% BaB₂O₄ | 18.8 | 30 - 35 |

| TPU + 20% BaB₂O₄ | 22.9 | 32 - 35 |

The study concluded that this compound effectively enhances the thermal stability of TPU composites, making them suitable for applications requiring improved fire resistance .

Optical Applications

Nonlinear Optical Materials

this compound is notable for its utility in nonlinear optical (NLO) applications. Specifically, β-BaB₂O₄ crystals are recognized for their excellent nonlinear optical properties, making them suitable for frequency doubling and other laser applications. The ability to grow high-quality single crystals through techniques such as micro-pulling down has been demonstrated, yielding fibers with desirable optical characteristics .

Case Study: Laser Frequency Doubling

In one application, β-BaB₂O₄ was used to produce second harmonic generation with a continuous Nd:YAG laser at a wavelength of 1064 nm. The crystal's ability to generate coherent light at shorter wavelengths illustrates its significance in laser technology .

Flame Retardancy

Flame-Resistant Formulations

this compound is employed as a flame retardant in various plastic formulations. Its effectiveness in reducing flammability has been documented in studies where it was combined with other compounds to enhance fire resistance in materials used for construction and consumer goods .

Research Findings on Flame Retardancy

A study highlighted that this compound not only acts as a flame retardant but also serves as an anti-fungal agent in certain formulations. This dual functionality makes it particularly valuable in applications where both fire safety and material integrity are critical .

Mecanismo De Acción

The mechanism of action of barium metaborate involves its interaction with other compounds to form stable borates. The compound’s nonlinear optical properties are due to the arrangement of barium ions within the crystal structure, which allows for efficient second harmonic generation and other nonlinear optical effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison

Table 1: Key Properties of Barium Metaborate and Related Borates

| Compound | Chemical Formula | Key Properties | Applications |

|---|---|---|---|

| This compound | BaB₂O₄ | High SHG coefficient (5× KDP), broad UV transparency, flame retardancy | Nonlinear optics, laser systems, polymers |

| Zinc borate | Zn₃B₆O₁₂·3.5H₂O | Low toxicity, flame retardant via char formation, thermal stability | Plastics, coatings, textiles |

| Lithium triborate (LBO) | LiB₃O₅ | Moderate SHG coefficient, high damage threshold, hygroscopic | Laser frequency doubling, optical devices |

| Barium diborate | BaB₄O₇ | Lower NLO efficiency, distinct coordination (BO₄ vs. BO₃ in BaB₂O₄) | Glass-forming systems, structural studies |

| Ammonium tetrafluoroborate | NH₄BF₄ | Flame retardancy via gas-phase radical quenching | Electronics, polymers |

Key Observations:

- Optical Performance : β-BBO outperforms LBO and KDP in UV applications due to its wider transparency range and higher SHG efficiency . However, LBO has superior mechanical stability and a higher laser damage threshold (50 GW/cm² for BBO vs. >1 GW/cm² for LBO) .

- Flame Retardancy: this compound releases non-combustible gases (e.g., CO₂, H₂O) during decomposition, whereas zinc borate forms a protective char layer. Both reduce polymer flammability but via distinct mechanisms .

- Thermal Stability : In TPU composites, 7 wt% this compound increases char residue to 22.9% (vs. 1.7% for pure TPU), outperforming sodium metaborate, which is less effective in polymer matrices .

Notable Contrasts:

- Inclusion Formation : this compound crystals are prone to melt-like inclusions due to impurities and temperature fluctuations during growth, a challenge less prevalent in zinc borate synthesis .

- Doping Effects : Silicon/aluminum doping in β-BBO improves deliquescence resistance and SHG efficiency, whereas similar modifications in lithium borate primarily enhance piezoelectricity .

Limitations and Trade-offs

- Mechanical Degradation : At 7 wt% loading, this compound reduces TPU’s tensile strength by 15% due to particle agglomeration, whereas zinc borate maintains mechanical integrity up to 10 wt% .

- Phase Instability : β-BBO undergoes irreversible phase transitions above 925°C, limiting high-temperature applications compared to LBO, which is stable up to 1200°C .

Actividad Biológica

Barium metaborate (BaB₂O₄) is a compound of increasing interest due to its applications in various industrial sectors, particularly as a microbiocide and preservative. This article explores its biological activity, including toxicity studies, ecological effects, and potential applications.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 13701-59-2

- Molecular Formula : BaB₂O₄

- Physical Properties : this compound is relatively insoluble in water and is often utilized in solid forms or as a component in formulations for paints, adhesives, and coatings.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into toxicity assessments, ecological impacts, and potential therapeutic uses.

Toxicity Assessments

-

Acute Toxicity :

- This compound is classified as having moderate to low acute toxicity. It falls into Toxicity Category III for most acute effects including oral and dermal toxicity, while it is categorized as IV for dermal irritation .

- In an acute neurotoxicity study on rats, no treatment-related effects were observed. However, a combined subchronic toxicity study indicated significant findings:

- Developmental Toxicity :

- Mutagenicity :

Ecological Effects

This compound's ecological impact has been assessed through various studies:

- Aquatic Toxicity :

- Environmental Fate :

Case Study 1: Termiticidal Activity

A study focused on the oral toxicity of this compound against the Eastern subterranean termite (Reticulitermes flavipes) indicated that while this compound is relatively insoluble in water, it demonstrated potential termiticidal activity under specific conditions. The results suggest that this compound could be used as a pest control agent in non-food applications .

Case Study 2: Industrial Applications

This compound is widely used as a microbiocide/microbiostat in industrial applications such as paints and coatings. Its ability to inhibit microbial growth makes it valuable for preserving product integrity during manufacturing processes .

Data Table: Summary of Toxicity Studies

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess the thermal stability of barium metaborate-polymer composites?

- Methodology : Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to measure decomposition temperatures and glass transition temperatures (Tg). For example, TGA under nitrogen atmosphere revealed that increasing this compound content in TPU composites (1–7 wt%) linearly increased char residue from 1.7% to 22.9%, indicating enhanced thermal stability . DSC can quantify Tg shifts (e.g., 15–35°C in TPU composites) to evaluate polymer chain mobility changes .

Q. What characterization techniques are critical for analyzing this compound dispersion in polymer matrices?

- Methodology : Employ Scanning Electron Microscopy (SEM) to observe particle distribution and agglomeration. XRD patterns (e.g., peaks at 2θ=23º–24º for this compound) confirm crystalline phase homogeneity in composites. FTIR can identify chemical interactions between this compound and polymer functional groups .

Q. How does this compound influence the hydrophobicity of polymer composites?

- Methodology : Conduct water contact angle measurements. Pure TPU showed a contact angle of 71°, while composites with 7 wt% this compound achieved 85°, attributed to reduced surface energy and improved hydrophobic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanical property trends observed in this compound composites?

- Methodology : Mechanistic analysis via SEM and stress-strain tests. For instance, TPU composites with 1–5 wt% this compound showed increased tensile strength due to filler-polymer adhesion, but agglomeration at 7 wt% caused a 15–20% reduction in mechanical performance. Cross-sectional SEM images revealed particle clustering at higher concentrations .

Q. What experimental strategies optimize this compound crystal growth for nonlinear optical applications?

- Methodology : Use flux-free micro-pulling-down techniques to grow β-barium metaborate (BBO) single-crystal fibers. Parameters like temperature gradient (e.g., 1656 K for ortho-Ba3B2O6) and cooling rates must be controlled to minimize defects and enhance laser damage thresholds (e.g., 50 GW/cm² at 1064 nm) .

Q. How do coordination changes in this compound melts affect their configurational properties?

- Methodology : Pair distribution function (PDF) analysis via X-ray diffraction. For this compound melts, PDFs revealed temperature-dependent changes in Ba–O (2.74 Å) and Ba–Ba (4.35 Å) correlations, influencing viscosity and glass-forming ability .

Q. What thermodynamic models explain this compound formation in high-temperature reduction processes?

- Methodology : Simulate the BaO–B2O3–C system using software like Terra. At 1400–3000 K, this compound (BaB2O4) forms at 1378 K, with carbon reducing BaO to yield intermediates like Ba3B2O6. Phase diagrams and Gibbs free energy calculations validate experimental observations .

Q. Data Contradiction and Validation

Q. Why do some studies report conflicting water solubility values for modified this compound?

- Analysis : Variability arises from hydration states (e.g., dihydrate vs. tetrahydrate) and silica coating methods. Modified this compound with amorphous hydrated silica showed 0.3% solubility at 21°C, compared to 0.4% for unmodified variants. XRD and chemical titration are recommended for precise quantification .

Q. How to reconcile discrepancies in laser damage thresholds for β-barium metaborate crystals?

- Analysis : Single-shot vs. multi-pulse irradiation conditions significantly alter thresholds. At 355 nm, the bulk damage threshold drops from 25 GW/cm² (single pulse) to <10 GW/cm² after 100 pulses due to cumulative defect formation. Morphological analysis via atomic force microscopy (AFM) is critical .

Q. Methodological Frameworks

Q. What statistical approaches are suitable for analyzing thermal degradation kinetics of this compound composites?

- Guidance : Apply the Flynn-Wall-Ozawa isoconversional method to TGA data to calculate activation energy (Ea) as a function of conversion. For TPU composites, Ea increased from 120 kJ/mol (pure TPU) to 180 kJ/mol (7 wt% filler), confirming stabilization effects .

Q. How to design a study evaluating this compound as a flame-retardant filler?

- Protocol : (1) Prepare composites via solvent casting (e.g., dimethylformamide at 80°C); (2) Measure limiting oxygen index (LOI) and UL-94 ratings; (3) Analyze gas-phase flame inhibition using FTIR-coupled TGA. This compound releases non-combustible gases (e.g., B2O3), reducing heat release rates .

Propiedades

Número CAS |

13701-59-2 |

|---|---|

Fórmula molecular |

BBaHO2 |

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

Clave InChI |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Ba+2] |

SMILES canónico |

B(=O)O.[Ba] |

Key on ui other cas no. |

13701-59-2 |

Descripción física |

DryPowde |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.